Donepezil-d4 (hydrochloride)
Description
Contextualizing Donepezil (B133215) within Neurodegenerative Research Paradigms
Donepezil is a cornerstone in the study of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov It functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govpatsnap.com By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the brain, which is thought to enhance cholinergic neurotransmission and thereby improve cognitive function. patsnap.comdrugbank.comwebmd.com
Research has primarily focused on its application in managing symptoms of mild, moderate, and severe dementia associated with Alzheimer's disease. nih.gov However, its therapeutic potential is being investigated in other neurodegenerative conditions as well, including Lewy body dementia, vascular dementia, and cognitive impairment following traumatic brain injury. nih.govbrieflands.com While donepezil can alleviate some cognitive and behavioral symptoms, it does not alter the underlying progression of neurodegenerative diseases. nih.gov Its mechanism also involves potential neuroprotective effects, such as modulating inflammatory processes and protecting against glutamate-induced excitotoxicity. brieflands.comjelsciences.com
Rationale for Deuterium (B1214612) Isotopic Labeling in Drug Discovery and Development
The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, is a strategic modification in pharmaceutical research known as deuteration. wikipedia.org This subtle change can significantly alter a drug's pharmacokinetic properties without fundamentally changing its primary pharmacological action. nih.govnih.gov The key to this lies in the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond. bioscientia.descirp.org
This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a majority of pharmaceuticals. bioscientia.de By decelerating metabolic breakdown, deuteration can lead to several potential advantages:
Improved Metabolic Stability: A slower metabolism can result in a longer drug half-life and increased systemic exposure. nih.gov
Reduced Formation of Undesirable Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic or inactive metabolites. bioscientia.de
Stabilization of Chiral Centers: For drugs that exist as a mixture of stereoisomers, deuterium substitution at a chiral center can reduce the rate of interconversion between them. acs.org
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further exploration into this area of drug development. bioscientia.de
Overview of Donepezil-d4 (hydrochloride) as an Advanced Research Probe
Donepezil-d4 (hydrochloride) is a deuterated form of donepezil where four hydrogen atoms have been replaced with deuterium. caymanchem.commedchemexpress.com This isotopic labeling makes it an invaluable tool in various research applications, primarily as an internal standard in analytical techniques like mass spectrometry. caymanchem.commusechem.com
In quantitative analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and controls. scioninstruments.com Because the deuterated standard is chemically almost identical to the non-deuterated analyte (donepezil), it behaves similarly during sample preparation and analysis. scioninstruments.comscioninstruments.com However, due to its different mass, it can be distinguished by the mass spectrometer. scioninstruments.com This allows for more accurate and precise quantification of the target drug in complex biological matrices such as plasma and brain tissue. musechem.comwisdomlib.orgtexilajournal.com The use of deuterated internal standards helps to correct for variations in sample extraction, handling, and instrument response, thereby improving the reliability of pharmacokinetic and metabolic studies. wisdomlib.orgclearsynth.com
Research Findings in Detail
The application of Donepezil-d4 (hydrochloride) as an internal standard has been documented in several studies aimed at developing and validating analytical methods for the quantification of donepezil in biological samples. For instance, a study detailing a method for determining donepezil in human plasma utilized Donepezil-d4 as the internal standard to ensure accuracy and reproducibility. nih.gov Another research effort focused on analyzing donepezil in human and rat plasma, blood, and brain microdialysates also employed the deuterated compound for reliable quantification. researchgate.net
These studies underscore the critical role of Donepezil-d4 (hydrochloride) in facilitating precise measurements, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of donepezil. acs.orgchemicalsknowledgehub.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-XFRCSBOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Incorporation Strategies for Donepezil D4 Hydrochloride
Regiospecific Deuteration Techniques for Donepezil (B133215) Core Synthesis
Regiospecific deuteration involves the selective replacement of hydrogen with deuterium (B1214612) at specific positions within the Donepezil molecule. Several advanced catalytic methods have been developed to achieve this with high precision.
One prominent method involves the α-deuteration of the indanone carbonyl group. researchgate.net A process utilizing tris(pentafluorophenyl)borane, B(C6F5)3, as a Lewis acid catalyst in the presence of deuterium oxide (D2O) has been shown to be effective. In this reaction, the catalyst activates the carbonyl compound to form a boron-enolate intermediate. This intermediate is then deuterated by D2O+–H, which is generated in situ, leading to the incorporation of deuterium at the α-position to the carbonyl. researchgate.net
Another strategy targets the β-amino C-H bonds. An efficient process for the deuteration of β-amino C─H bonds in N-alkylamine-based compounds like donepezil has been developed. nih.gov This method employs a cooperative catalytic system of B(C6F5)3 and an N-alkylamine. The catalysts convert the donepezil molecule into an enamine intermediate. Concurrently, the catalyst system facilitates the generation of a deuterated ammonium (B1175870) ion from acetone-d6, which then deuterates the enamine to yield the β-deuterated product with deuterium incorporation of up to 99%. nih.gov
Late-stage deuteration using photocatalytic Deuterium Atom Transfer (DAT) chemistry presents another viable route. researchgate.netresearchgate.net This approach can introduce deuterium into electron-deficient alkenes and has been applied to the synthesis of donepezil-d2. researchgate.net Furthermore, metal-free methods have been reported for the site-selective deuteration of various drug molecules, including donepezil, by using in-situ generated deuterium halides from common and inexpensive reagents. researchgate.net
| Deuteration Technique | Catalyst/Reagent | Deuterium Source | Target Position | Reference |
| Lewis Acid Catalysis | B(C6F5)3 | D2O | α-carbonyl | researchgate.net |
| Cooperative Catalysis | B(C6F5)3 / N-alkylamine | Acetone-d6 | β-amino C-H | nih.gov |
| Metal-Free Deuteration | In-situ generated DX | Prenyl/allyl halides | Site-selective | researchgate.net |
| Photocatalytic DAT | Acridinium photocatalyst / Thiol catalyst | D2O | Electron-deficient alkenes | researchgate.net |
Precursor Design and Chemical Transformations for Deuterium Incorporation
An alternative and widely used strategy for the synthesis of Donepezil-d4 involves the preparation of deuterated precursors, which are then assembled to form the final molecule. This approach allows for precise control over the location and number of deuterium atoms. The synthesis of Donepezil generally involves the condensation of a 5,6-dimethoxy-1-indanone (B192829) derivative with a substituted pyridine (B92270) carboxaldehyde, followed by hydrogenation and N-alkylation. google.comresearchgate.net Deuterium can be incorporated into either the indanone or the N-benzylpiperidine moiety.
For Donepezil-d4, where the deuterium atoms are located on the methylene (B1212753) bridge connecting the piperidine (B6355638) and indanone rings and on the benzyl (B1604629) group, specific deuterated intermediates are required. caymanchem.com A common synthetic route involves the following key transformations:
Preparation of Deuterated Indanone Precursor : While not the site for d4-labeling, deuteration of the indanone ring at the methoxy (B1213986) groups can be achieved. For instance, demethylation of 5,6-dimethoxy-1-indanone using boron tribromide yields the corresponding diol. Subsequent treatment with deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate produces a deuterated indanone intermediate. google.com
Condensation and Reduction : The core structure is formed by reacting 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde. The resulting adduct undergoes hydrogenation, typically with a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst, to reduce both the exocyclic double bond and the pyridine ring, yielding 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one. google.comresearchgate.netgoogle.com
Deuterated Alkylation : The final step to introduce deuterium for specific isotopologues involves alkylation. For the synthesis of Donepezil-d4, the piperidine intermediate is alkylated with deuterated benzyl bromide (benzyl-d2-bromide). To achieve the d4 label as specified for the common internal standard, a deuterated reducing agent like sodium borodeuteride (NaBD4) could be used in earlier steps to introduce deuterium on the methylene bridge, followed by alkylation with benzyl-d2-bromide. caymanchem.com A general patent describes the alkylation of the ketopiperidine intermediate with an optionally-deuterated benzyl bromide to generate the final compound. google.com
The formal name of a common Donepezil-d4 standard is 2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d2)-4-piperidinyl]methyl-d2]-1H-inden-1-one, monohydrochloride, confirming deuteration at the benzylic position and the methylene linker. caymanchem.com
Methodologies for Ensuring High Isotopic Purity of Donepezil-d4 (hydrochloride)
Ensuring high isotopic purity is critical, especially when Donepezil-d4 is used as an internal standard for quantitative mass spectrometry. caymanchem.com A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is employed to verify the isotopic enrichment and structural integrity. rsc.org
High-Resolution Mass Spectrometry (LC-ESI-HR-MS): This is the primary technique for determining isotopic enrichment. By recording the full scan mass spectrum, the relative intensities of the different isotopologues (d0, d1, d2, d3, d4, etc.) can be measured. rsc.org The percentage of isotopic purity is calculated from the integrated signals of these isotopic ions. For commercially available Donepezil-d4 (hydrochloride), the isotopic incorporation is typically specified to be ≥99% for deuterated forms (d1-d4), with the unlabeled (d0) form being ≤1%. caymanchem.comcaymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structural integrity of the molecule and the specific positions of deuterium labeling. rsc.orgmdpi.com In a 1H NMR spectrum of a deuterated compound, the absence or significant reduction of a signal at a particular chemical shift, compared to the spectrum of the non-deuterated analogue, confirms the site of deuterium incorporation. researchgate.net For Donepezil-d4, the signals corresponding to the two protons on the methylene bridge and the two benzylic protons would be absent or greatly diminished. caymanchem.com
A certificate of analysis for a related compound, Donepezil-d7, provides a clear example of how isotopic purity is reported, showing the mass distribution of each isotopologue. lgcstandards.com
| Analytical Method | Purpose | Key Findings/Parameters | Reference |
| LC-ESI-HR-MS | Determines isotopic enrichment and distribution of isotopologues. | ≥99% deuterated forms (d1-d4); ≤1% d0. | caymanchem.comcaymanchem.comrsc.org |
| 1H NMR | Confirms structural integrity and site of deuteration. | Disappearance or reduction of proton signals at deuterated positions. | rsc.orgresearchgate.net |
| 13C NMR | Confirms overall carbon skeleton and structural integrity. | Confirms the carbon backbone of the molecule is correct. | rsc.orgmdpi.com |
| Elemental Analysis | Verifies the elemental composition of the compound. | Conforms to the expected percentages of C, H, N. | lgcstandards.com |
Formation and Characterization of the Hydrochloride Salt of Deuterated Donepezil
The final step in the synthesis is the formation of the stable, water-soluble hydrochloride salt. This is typically achieved by treating the free base of deuterated Donepezil with hydrochloric acid in a suitable organic solvent. google.comgoogle.com
The process generally involves dissolving the purified Donepezil-d4 free base in a solvent such as methanol, ethanol, or dichloromethane. google.com A solution of hydrogen chloride in an appropriate solvent, like methanolic HCl, is then added to the mixture. google.comgoogle.com The addition of the acid protonates the basic piperidine nitrogen, leading to the precipitation of Donepezil-d4 hydrochloride. The resulting solid is then isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and dried to yield the final product as a crystalline solid. caymanchem.comgoogle.com
Characterization of the final salt confirms its identity and purity. Techniques such as melting point analysis, HPLC for chemical purity, and the spectroscopic methods (NMR, MS) discussed previously are used to fully characterize the final product. lgcstandards.com The hydrochloride salt of Donepezil is typically a white to off-white crystalline powder. guidechem.com
Advanced Analytical Techniques for Quantification and Characterization of Donepezil D4 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Donepezil-d4 (hydrochloride) Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of drug molecules in complex biological matrices due to its high sensitivity and selectivity. For Donepezil-d4 (hydrochloride), which is primarily used as an internal standard (IS), the development of a robust LC-MS/MS method is essential for accurately measuring the concentration of the unlabeled drug, donepezil (B133215).
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantification of donepezil in human plasma, utilizing Donepezil-d4 as the IS. nih.gov The method involves a liquid-liquid extraction step to isolate the analyte and the IS from the plasma matrix. nih.gov The chromatographic separation is typically achieved on a C18 column, which is well-suited for retaining and separating compounds like donepezil and its deuterated analog. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often employed for a rapid and reproducible analysis. nih.gov The total run time for such a method can be as short as 3 minutes, allowing for high-throughput analysis. nih.gov Method validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity, and stability to ensure reliable performance. nih.gov
Table 1: Example Parameters for UPLC-MS/MS Analysis of Donepezil using Donepezil-d4 as Internal Standard
| Parameter | Condition |
|---|---|
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) nih.gov |
| Column | Thermo Hypersil Gold C18 nih.gov |
| Mobile Phase | 60:40 (v/v) mixture of 5% acetic acid in 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.3) and 100% acetonitrile (B52724) nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Injection Volume | 3 µL nih.gov |
| Total Run Time | 3.0 min nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Internal Standard | Donepezil-d4 nih.gov |
The validation of this method demonstrated high accuracy, with intra- and inter-batch accuracies ranging from 98.0% to 110.0%, and excellent precision, with intra- and inter-batch precision values below 8%. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Isotopic Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, and it plays a crucial role in characterizing deuterated compounds like Donepezil-d4 (hydrochloride). It is the definitive technique for confirming the exact location of the deuterium labels within the molecular structure.
The process involves comparing the ¹H NMR spectrum of Donepezil-d4 with that of its non-deuterated analog. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. This provides direct evidence of the site of deuteration.
Furthermore, ²H (Deuterium) NMR spectroscopy can be performed. In the ²H NMR spectrum, signals will appear at chemical shifts corresponding to the positions of the deuterium atoms, offering unambiguous confirmation of their location.
Isotopic enrichment is a measure of the percentage of molecules that have been successfully labeled with the deuterium atoms. NMR spectroscopy can be used to assess this by carefully integrating the signals in both the ¹H and ²H spectra. By comparing the integral of a signal from a non-deuterated part of the molecule to the reduced integral of a signal from the deuterated site in the ¹H NMR spectrum, one can calculate the extent of deuterium incorporation. This ensures that the internal standard has a high and consistent level of isotopic purity, which is critical for accurate quantification in LC-MS/MS assays.
Chromatographic Separation Techniques (e.g., HPLC, SFC) for Purity Profiling of Donepezil-d4 (hydrochloride)
Chromatographic techniques are fundamental for assessing the chemical and isotopic purity of Donepezil-d4 (hydrochloride). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose.
For purity profiling, an HPLC or UPLC system, often equipped with a UV or photodiode array (PDA) detector, is used to separate Donepezil-d4 from any potential impurities. These impurities could include starting materials, by-products from the synthesis, or the non-deuterated donepezil. The method is designed to provide high resolution between the main compound peak and any impurity peaks. The purity is then typically calculated based on the relative peak areas, assuming a similar detector response for the impurities. When coupled with a mass spectrometer (LC-MS), this technique can also identify the impurities by their mass-to-charge ratio, providing valuable information about the synthetic process. researchgate.net
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages over HPLC, such as faster analysis times, reduced organic solvent consumption, and unique selectivity, particularly for chiral separations. While less common than HPLC for routine purity analysis, SFC could be a valuable tool for resolving complex impurity profiles or for preparative purification of Donepezil-d4.
Advanced Spectroscopic Approaches (e.g., IR, Raman) for Structural Confirmation of Deuterated Sites
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information for the structural confirmation of deuterated compounds. researchgate.net The principle behind their application lies in the isotopic shift: the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved.
When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the mass of the atom is doubled. This increase in mass leads to a predictable decrease in the vibrational frequency of the bond. For example, the stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a corresponding carbon-hydrogen (C-H) bond.
Table 2: Typical Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency Range (C-H) | Typical Frequency Range (C-D) |
|---|---|---|
| C-H/D Stretching | ~2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ |
By comparing the IR or Raman spectrum of Donepezil-d4 with that of unlabeled donepezil, scientists can observe the disappearance of specific C-H vibrational bands and the appearance of new C-D bands at lower wavenumbers. researchgate.netufl.edu This spectral shift provides powerful, confirmatory evidence for the successful incorporation of deuterium at the intended positions within the molecule. acs.org Both IR and Raman spectroscopy can be used, and their combined data often provide a more complete vibrational analysis. researchgate.net
Application of Hyphenated Techniques in the Analysis of Donepezil-d4 (hydrochloride) and its Derivatives
Hyphenated analytical techniques, which couple a separation method with one or more spectroscopic detectors, offer the most powerful platforms for the comprehensive analysis of complex samples containing Donepezil-d4 and its potential derivatives or metabolites. researchgate.net
The combination of Liquid Chromatography-NMR (LC-NMR) and Liquid Chromatography-NMR-Mass Spectrometry (LC-NMR-MS) represents the state-of-the-art in structural elucidation. researchgate.net In this setup, the effluent from an HPLC column is directed to both an NMR spectrometer and a mass spectrometer. researchgate.net This allows for the simultaneous acquisition of separation data (retention time), mass information (molecular weight and fragmentation), and detailed structural data (NMR spectra) for each component in the mixture.
This approach is invaluable for:
Impurity Identification: Unambiguously identifying the structure of unknown impurities in a Donepezil-d4 sample without the need for time-consuming isolation. researchgate.net
Metabolite Profiling: In drug metabolism studies, this technique can separate and identify the structures of metabolites of donepezil, using Donepezil-d4 as an internal standard, in a single experiment. The mass shift of +4 Da in the deuterated metabolites helps to distinguish them from endogenous compounds.
Stability Studies: Characterizing degradation products that may form under various stress conditions.
The use of deuterated solvents in the mobile phase can sometimes be necessary for LC-NMR, but this can interfere with MS analysis by causing back-exchange of the deuterium labels. researchgate.net To circumvent this, modern systems often split the flow, allowing for parallel detection or using make-up flows to exchange the deuterated solvent for a non-deuterated one before the eluent enters the mass spectrometer. researchgate.net
In Vitro Pharmacological and Mechanistic Investigations with Donepezil D4 Hydrochloride
Enzyme Kinetic Studies of Cholinesterase Inhibition Utilizing Donepezil-d4 as an Isotopic Probe
Donepezil (B133215) is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). medchemexpress.comresearchgate.net Kinetic studies have precisely quantified its inhibitory activity against cholinesterases. The IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter in these studies. For Donepezil, the IC50 for AChE is approximately 6.7 nM. medchemexpress.commedchemexpress.com The compound demonstrates high selectivity for AChE over butyrylcholinesterase (BChE), with a reported IC50 for BChE of 988 nM, making it over 140 times more selective for AChE. caymanchem.com
Further kinetic evaluations have revealed that Donepezil exhibits a mixed-type inhibition mechanism. nih.gov This indicates that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual-binding characteristic is a hallmark of its interaction with the enzyme. nih.gov
As an isotopic analogue, Donepezil-d4 is expected to display a nearly identical enzyme inhibition profile to Donepezil. The deuterium (B1214612) substitution is located on the phenylmethyl and piperidinyl methyl groups, which are involved in binding to the enzyme but not directly in the bond-breaking steps of catalysis that would be most sensitive to primary kinetic isotope effects. caymanchem.com Therefore, Donepezil-d4 serves as an effective isotopic probe, with its inhibitory constants presumed to be in the same nanomolar range as the parent compound.
| Enzyme | Inhibitor | IC50 Value (nM) | Source(s) |
| Acetylcholinesterase (AChE) | Donepezil | 5.7 - 6.7 | medchemexpress.comrndsystems.comtocris.com |
| Butyrylcholinesterase (BChE) | Donepezil | 988 | caymanchem.com |
Receptor Binding Profiling and Ligand-Target Interaction Analysis of Donepezil-d4 (hydrochloride)
The interaction of Donepezil with its primary target, AChE, has been extensively characterized through molecular docking and X-ray crystallography studies. These analyses reveal that the molecule spans the active-site gorge of the enzyme. plos.orgnih.gov The indanone moiety of Donepezil binds to the PAS near the top of the gorge, primarily through π-π stacking interactions with aromatic residues like Tryptophan (Trp286). nih.govtocris.com The benzyl (B1604629) group on the piperidine (B6355638) ring extends down to the CAS at the bottom of the gorge, interacting with residues such as Trp86 and Phenylalanine (Phe330). nih.govunisi.it The piperidine ring itself interacts with Tyrosine (Y337) located in the anionic part of the catalytic site. nih.gov
This dual-site binding explains its mixed-type inhibition kinetics and potent inhibitory effect. nih.govnih.gov Donepezil-d4, sharing an identical pharmacophore, is expected to adopt the same binding pose and engage with the same key residues within the AChE active site. Molecular modeling of various Donepezil analogues has further confirmed the importance of these interactions for high binding affinity. plos.orgnih.gov
| Target Site | Interacting Moiety of Donepezil | Key Interacting Residues | Type of Interaction | Source(s) |
| Peripheral Anionic Site (PAS) | Indanone | Trp286 | π-π stacking | nih.govtocris.com |
| Catalytic Active Site (CAS) | Benzylpiperidine | Trp86, Phe330, Tyr337 | π-alkyl, π-π stacking | nih.govunisi.it |
Cellular Uptake, Distribution, and Efflux Mechanisms in Non-Human Cell Lines using Donepezil-d4
While specific studies on the cellular transport of Donepezil-d4 are not available, research using the parent compound in non-human cell lines provides significant insights. In vitro studies using primary rat microglial cells have shown that Donepezil (at 0.1 and 1 µM) can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) induced by oligomeric amyloid-β (Aβ). caymanchem.com This demonstrates its uptake and anti-inflammatory activity in these central nervous system immune cells. caymanchem.com
Studies on SH-SY5Y human neuroblastoma cells, a common model for neuronal function, have been used to evaluate the neuroprotective capacity of Donepezil analogues against Aβ-induced toxicity. mdpi.comscielo.br Furthermore, investigations using solid lipid nanoparticles loaded with Donepezil on both SH-SY5Y and bEnd.3 (mouse brain endothelial) cell lines have explored cellular uptake and cytotoxicity, indicating that the formulation could be rapidly internalized by the cells. drugbank.com Donepezil itself is known to cross the blood-brain barrier, and in silico predictions for various analogues suggest good membrane permeability. scielo.brgoogle.com As Donepezil-d4 is chemically similar to Donepezil, it is expected to utilize the same passive diffusion and transport mechanisms to enter cells.
Elucidation of Isotopic Effects on Pharmacodynamic Responses in Preclinical Models
The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect to alter a drug's metabolic profile. medchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve breaking this bond.
Donepezil is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.gov These enzymes are responsible for creating major metabolites through processes like O-demethylation and N-dealkylation. A patent for deuterated derivatives of Donepezil outlines that deuterium substitution at metabolically active sites could reduce the rate of metabolism. This may lead to several potential changes in the pharmacokinetic profile, such as a longer half-life, increased plasma concentration, and altered metabolite ratios. medchemexpress.com
Such pharmacokinetic modifications would, in turn, be expected to influence pharmacodynamic responses. For instance, a slower clearance of Donepezil-d4 compared to Donepezil could result in a more sustained inhibition of AChE in preclinical models, potentially enhancing the duration of its pro-cognitive effects. However, specific preclinical studies directly comparing the pharmacodynamic responses of Donepezil and Donepezil-d4 have not been identified in the reviewed literature.
Mechanistic Insights into Donepezil-d4's Engagement with Molecular Targets at a Sub-Cellular Level
The sub-cellular mechanisms of action for Donepezil, which are directly applicable to Donepezil-d4, extend beyond simple AChE inhibition. Research has shown that Donepezil can modulate the processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease. nih.govdrugbank.com It may interfere with the formation of neurotoxic Aβ peptides. nih.govdrugbank.com
Furthermore, in vitro studies have demonstrated that Donepezil can protect against mitochondrial membrane potential damage and reduce LPS-induced inflammation. rndsystems.comtocris.com In primary rat microglial cells, Donepezil was shown to inhibit the Aβ oligomer-induced production of inflammatory mediators. caymanchem.com Donepezil also exhibits neuroprotective effects against Aβ42 neurotoxicity in cell culture. medchemexpress.commedchemexpress.com These findings suggest that the compound engages with multiple sub-cellular pathways involved in neuroinflammation and neuronal cell death, providing a multi-faceted mechanism of action. nih.gov Given that these actions are dependent on the core molecular structure, Donepezil-d4 is expected to share these mechanistic properties.
Metabolic Fate and Pharmacokinetic Profiling of Donepezil D4 Hydrochloride in Preclinical Models
In Vitro Metabolic Stability Assessment of Donepezil-d4 (hydrochloride) in Non-Human Hepatic Systems
The in vitro metabolic stability of a compound provides crucial early insights into its potential in vivo clearance. For deuterated compounds like Donepezil-d4, these studies are essential to understand how isotopic substitution affects their susceptibility to metabolism by hepatic enzymes.
While direct, comparative in vitro stability studies between Donepezil (B133215) and Donepezil-d4 in non-human hepatic systems are not extensively published, the metabolic pathways of the parent compound, Donepezil, have been well-characterized. Donepezil is primarily metabolized by cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 and CYP2D6. mdpi.comnih.gov The main metabolic routes include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. mdpi.comnih.gov
The stability of Donepezil-d4 is often inferred from its use as an internal standard in bioanalytical methods. For an internal standard to be effective, it must be stable throughout the sample preparation and analysis process, which includes exposure to biological matrices that may contain metabolic enzymes. The consistent and reproducible results obtained in numerous pharmacokinetic studies using Donepezil-d4 suggest a high degree of stability under these conditions. lcms.cznih.govresearchgate.net
Table 1: Major Metabolic Pathways of Donepezil in Preclinical Hepatic Systems
| Metabolic Pathway | Key Enzymes Involved | Description | Reference |
| O-demethylation | CYP3A4, CYP2D6 | Removal of a methyl group from the methoxy (B1213986) moieties. | mdpi.comnih.gov |
| Hydroxylation | CYP3A4, CYP2D6 | Addition of a hydroxyl group to the aromatic ring. | mdpi.comnih.gov |
| N-oxidation | Not specified | Oxidation of the nitrogen atom in the piperidine (B6355638) ring. | mdpi.comnih.gov |
| N-debenzylation | Not specified | Removal of the benzyl (B1604629) group from the piperidine nitrogen. | mdpi.comnih.gov |
Identification and Structural Elucidation of Deuterated Metabolites in Preclinical Biological Matrices
The identification of metabolites is a critical step in understanding the biotransformation of a drug. In the case of Donepezil-d4, the primary interest lies in determining if the deuteration alters the metabolic profile compared to the non-deuterated parent compound.
Studies on the metabolism of Donepezil have identified several metabolites in various biological matrices. mdpi.comresearchgate.net The major active metabolite is 6-O-desmethyl donepezil, which shows similar potency to the parent drug. drugbank.com Other metabolites are formed through the pathways mentioned previously. mdpi.comnih.gov
Direct studies identifying deuterated metabolites of Donepezil-d4 in preclinical models are scarce. However, in pharmacokinetic studies where Donepezil-d4 is used as an internal standard, the analytical methods are designed to separate the analyte from its metabolites and the internal standard. nih.govresearchgate.net The absence of significant interfering peaks corresponding to deuterated metabolites in these studies suggests that under typical experimental conditions, the formation of deuterated metabolites is not a major pathway or does not interfere with the quantification of Donepezil.
Application of Donepezil-d4 (hydrochloride) in Quantitative Pharmacokinetic Studies in Animal Models
Donepezil-d4 is widely used as an internal standard in quantitative pharmacokinetic studies of Donepezil in various animal models. Its structural similarity and slightly different mass make it an ideal candidate for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. lcms.cznih.govresearchgate.net
The use of a stable isotope-labeled internal standard like Donepezil-d4 allows for accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response. lcms.cznih.govresearchgate.net
Table 2: Examples of Donepezil-d4 Application in Preclinical Pharmacokinetic Studies
| Animal Model | Biological Matrix | Analytical Method | Purpose of Study | Reference |
| Rat | Plasma | LC-MS/MS | To investigate the pharmacokinetics of a novel transdermal patch. | dovepress.com |
| Rat | Plasma, Brain | HPLC | To compare the pharmacokinetic profile of Donepezil and Rivastigmine. | nih.gov |
| Rat | Plasma | LC-MS/MS | To evaluate a dissolving microneedle patch for Donepezil delivery. | mdpi.com |
| Rat | Plasma | LC-MS/MS | To develop and validate a bioanalytical method. | nih.gov |
| Mice | Brain, Blood | Not specified | To model the pharmacokinetics after nasal and oral administration. | mdpi.com |
Assessment of Donepezil-d4 (hydrochloride) for Probing Species Differences in Drug Metabolism and Excretion
Understanding species differences in drug metabolism is crucial for extrapolating preclinical data to humans. Donepezil has been shown to have species-specific differences in its metabolism and clearance. longdom.org For instance, variations in hepatic metabolism and plasma protein binding contribute to different clearance rates between rats and humans. longdom.org
While Donepezil-d4 itself is not typically the subject of these comparative studies, its consistent use as an internal standard across different species provides a reliable basis for comparing the pharmacokinetics of Donepezil. By ensuring accurate quantification in various animal models, Donepezil-d4 plays a supportive but critical role in studies aimed at understanding how the metabolism and excretion of Donepezil differ between species. This, in turn, aids in the selection of appropriate animal models for preclinical development and in the prediction of human pharmacokinetics. longdom.org
Applications of Donepezil D4 Hydrochloride As a Research Probe and Internal Standard
Utilization in Quantitative Bioanalytical Method Development for Donepezil (B133215) and its Metabolites in Complex Matrices
The development of robust and reliable bioanalytical methods is fundamental for accurately determining the concentration of drugs and their metabolites in biological samples such as plasma, urine, and tissue homogenates. Donepezil-d4 (hydrochloride) serves as an ideal internal standard for the quantification of Donepezil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlongdom.org
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. kcasbio.com Donepezil-d4 co-elutes with the unlabeled Donepezil during chromatographic separation, but is differentiated by the mass spectrometer due to its higher mass-to-charge ratio (m/z). longdom.orgdrugbank.com This co-elution ensures that any variations during sample preparation, such as extraction efficiency, and any matrix effects during ionization in the mass spectrometer, affect both the analyte and the internal standard equally. kcasbio.com By calculating the ratio of the analyte's response to the internal standard's response, a highly accurate and precise measurement of the Donepezil concentration can be achieved. clearsynth.com
Numerous studies have detailed the development and validation of LC-MS/MS methods for Donepezil in human plasma, employing Donepezil-d4 as the internal standard. longdom.orgdrugbank.com These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to remove interfering substances from the plasma matrix. longdom.orgmdpi.com The subsequent analysis by LC-MS/MS allows for high sensitivity, with lower limits of quantitation (LLOQ) often in the sub-nanogram per milliliter range, which is necessary for pharmacokinetic studies. kcasbio.commdpi.com
Table 1: Example Parameters for a UPLC-MS/MS Method for Donepezil Quantification Using Donepezil-d4
| Parameter | Details |
|---|---|
| Analyte | Donepezil |
| Internal Standard | Donepezil-d4 |
| Biological Matrix | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 reverse-phase |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transition (Donepezil) | m/z 380.6 → 91.1 |
| MRM Transition (Donepezil-d4) | m/z 384.2 → 245.1 |
| Linearity Range | 0.1 - 50 ng/mL |
| Intra- and Inter-batch Accuracy | 98.0% to 110.0% |
| Intra- and Inter-batch Precision | < 8% |
Data synthesized from multiple research findings. longdom.orgdrugbank.com
Role in Isotopic Labeling Studies for In-Depth Investigation of Drug Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME properties of a drug candidate is critical for its development and regulatory approval. Isotopic labeling is a key technique for these investigations, providing a clear way to trace the fate of a drug in a biological system. musechem.comchemicalsknowledgehub.com While studies on Donepezil have often utilized carbon-14 (B1195169) (¹⁴C) labeling for mass balance and metabolite profiling, the principles are directly applicable to stable isotopes like deuterium (B1214612). nih.govnih.gov
In a typical ADME study, a labeled version of the drug, such as ¹⁴C-Donepezil or a deuterated variant, is administered to test subjects. nih.govnih.gov Samples of blood, urine, and feces are then collected over time. The use of a labeled compound allows for the differentiation of the drug and its metabolites from endogenous compounds in the biological matrix. researchgate.net
Studies with ¹⁴C-Donepezil have shown that the drug is extensively metabolized and primarily excreted via the kidneys. nih.gov In humans, approximately 57% of the administered radioactive dose was recovered in the urine and 15% in the feces over a 10-day period. nih.gov Unchanged Donepezil accounted for 17% of the dose in urine, indicating significant metabolism. nih.gov
The major metabolic pathways for Donepezil include O-demethylation, N-dealkylation, hydroxylation, and N-oxidation, followed by glucuronide conjugation. nih.govmdpi.com Using a labeled compound is essential to identify and quantify these various metabolites. Donepezil-d4 can be used in conjunction with non-labeled Donepezil in what is known as a "cassette" or "cocktail" dosing regimen to study pharmacokinetics, reducing the number of animals or human subjects required. The distinct mass of Donepezil-d4 allows for its simultaneous measurement alongside the non-labeled drug by LC-MS/MS.
Application in Mechanistic Enzymology for Characterizing Cytochrome P450 and Other Metabolic Enzymes
The metabolism of most drugs is carried out by enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. nih.govnih.gov Identifying which specific CYP isozymes are responsible for a drug's metabolism is a process known as reaction phenotyping. bioivt.comenamine.net This is crucial for predicting potential drug-drug interactions. Donepezil is known to be metabolized mainly by CYP2D6 and CYP3A4. nih.govnih.govresearchgate.net
Donepezil-d4 is a valuable tool in these in vitro studies. In experiments using human liver microsomes or recombinant human CYP enzymes, Donepezil-d4 serves as an ideal internal standard to precisely quantify the rate of disappearance of the parent drug (Donepezil) and the rate of formation of its metabolites. researchgate.net
Furthermore, the placement of deuterium atoms at sites of metabolic attack can lead to a phenomenon known as the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and thus, its cleavage by a metabolic enzyme can be slower. By synthesizing different deuterated versions of Donepezil and measuring their rates of metabolism, researchers can gain insights into the specific steps and mechanisms of the enzymatic reactions. A significant KIE at a particular position would suggest that the cleavage of the C-H bond at that site is a rate-determining step in the metabolic pathway.
Contribution to Understanding Drug-Drug Interactions (DDI) in Preclinical Research through Isotopic Tracing
Drug-drug interactions (DDIs) are a major concern in clinical practice, especially for patient populations that are often on multiple medications. nih.govdrugs.com DDIs can occur when one drug alters the metabolism of another, typically by inhibiting or inducing CYP enzymes. For instance, co-administration of Donepezil with a potent CYP3A4 inhibitor like ketoconazole (B1673606) can increase the plasma concentration of Donepezil, potentially leading to adverse effects. researchgate.net Conversely, CYP inducers like rifampin can decrease Donepezil levels. nih.gov
Isotopic tracing with compounds like Donepezil-d4 offers a sophisticated approach to studying DDIs in preclinical models. In a typical study design, an animal might receive non-labeled Donepezil along with a potential interacting drug, while another group receives Donepezil alone. However, this requires a larger number of animals and can be confounded by inter-animal variability.
A more elegant approach involves the simultaneous administration of a mixture of labeled (Donepezil-d4) and unlabeled (Donepezil) drug to the same animal, with and without the interacting drug in different phases of the study. mdpi.com This allows each animal to serve as its own control. By using LC-MS/MS to differentiate and quantify both isotopic forms, researchers can precisely measure the impact of the interacting drug on the pharmacokinetics of Donepezil, minimizing variability and providing more robust data. mdpi.com
Table 2: Key Cytochrome P450 Enzymes and Interacting Drugs with Donepezil
| Enzyme | Role in Donepezil Metabolism | Examples of Inhibitors (Increase Donepezil Levels) | Examples of Inducers (Decrease Donepezil Levels) |
|---|---|---|---|
| CYP2D6 | Major metabolic pathway (M1/M2 formation) | Quinidine, Paroxetine | Not a primary pathway for induction |
| CYP3A4 | Major metabolic pathway (M4 formation) | Ketoconazole, Erythromycin | Rifampin, Carbamazepine, Phenytoin |
Information compiled from multiple sources. researchgate.netnih.gov
Development of Reference Standards and Calibrators for LC-MS/MS Assays Using Donepezil-d4 (hydrochloride)
In quantitative analysis, the accuracy of the results is dependent on the quality of the reference standards and calibrators used to create a standard curve. Donepezil-d4 (hydrochloride) is used to prepare stock solutions from which a series of calibration standards are made by spiking known amounts into a blank biological matrix (e.g., drug-free plasma). longdom.org
A calibration curve is generated by plotting the ratio of the peak area of the unlabeled Donepezil to the peak area of the fixed-concentration Donepezil-d4 internal standard against the known concentration of Donepezil in each calibrator. clearsynth.com The concentration of Donepezil in unknown samples is then determined by interpolating their peak area ratios from this curve.
The use of a stable isotope-labeled standard like Donepezil-d4 is critical for the reliability of this process. It ensures that any loss during sample handling or fluctuation in the MS signal is accounted for, leading to a highly accurate and reproducible assay. kcasbio.com Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards for bioanalytical methods supporting clinical trials due to the robustness they impart to the assay. kcasbio.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Donepezil |
| Donepezil-d4 |
| Acetylcholine (B1216132) |
| Ketoconazole |
| Quinidine |
| Paroxetine |
| Erythromycin |
| Rifampin |
| Carbamazepine |
Computational and Theoretical Approaches to Deuterated Donepezil Research
Quantum Mechanical (QM) Calculations for Predicting Deuterium (B1214612) Isotope Effects on Reaction Barriers
Quantum mechanical (QM) calculations are fundamental in theoretical chemistry for understanding how deuteration impacts the energetics of a chemical reaction. The primary influence of substituting hydrogen with deuterium is on the vibrational frequencies of the molecule, particularly the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point vibrational energy (ZPVE). For a reaction to occur where this bond is broken in the rate-determining step, more energy is required to cleave the C-D bond than the C-H bond. This phenomenon is known as the kinetic isotope effect (KIE). science.gov
QM and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy barrier. researchgate.netfrontiersin.org By calculating the ZPVE for both the deuterated and non-deuterated reactant and transition state, the KIE can be predicted. The Bigeleisen–Mayer equation provides a formal framework for calculating KIE values from these computational outputs. rutgers.edu
For Donepezil-d4 (hydrochloride), the deuterons are located on the methoxy (B1213986) group. One of the major metabolic pathways for donepezil (B133215) is O-demethylation, which involves the cleavage of a C-H bond on this methyl group. mdpi.comsemanticscholar.org QM calculations would predict a significant primary KIE for this specific metabolic reaction. This would manifest as a higher activation energy barrier for the O-demethylation of Donepezil-d4 compared to non-deuterated donepezil, suggesting a slower rate of metabolism via this pathway. Such studies are critical for confirming that C-H bond cleavage is indeed the rate-limiting step in a given metabolic transformation. researchgate.net
| Compound | Bond Cleaved | Calculated Activation Energy (kcal/mol) | Predicted Kinetic Isotope Effect (kH/kD) | Theoretical Implication |
|---|---|---|---|---|
| Donepezil | C-H | Ea(H) | ~5-7 | Slower metabolism for the deuterated analogue via this pathway. |
| Donepezil-d4 | C-D | Ea(D) > Ea(H) |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions Involving Deuterated Donepezil
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing detailed insights into ligand-protein interactions. numberanalytics.com Numerous MD studies have been conducted on non-deuterated donepezil complexed with its primary target, acetylcholinesterase (AChE). researchgate.netplos.orgusd.ac.idnih.gov These simulations reveal the stability of the drug in the enzyme's binding pocket and identify the key amino acid residues responsible for the interaction.
MD simulations on donepezil-AChE complexes analyze parameters such as root-mean-squared deviation (RMSD) to assess structural stability and root-mean-squared fluctuation (RMSF) to measure the flexibility of different protein regions. numberanalytics.comresearchgate.net The binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), quantifies the strength of the interaction. numberanalytics.comresearchgate.net Studies have consistently shown that donepezil interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. plos.orgnih.gov Key interacting residues include Trp86, Tyr337, and Phe330. plos.orgnih.gov
| AChE Binding Site | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Catalytic Active Site (CAS) | Trp86, Tyr337 | π-π stacking, Hydrophobic | plos.orgnih.gov |
| Peripheral Anionic Site (PAS) | Trp286, Tyr341, Tyr124 | π-π stacking, Hydrophobic | plos.org |
| Mid-gorge | Phe330, Phe338, Tyr72 | Hydrophobic | plos.org |
| Overall Binding Affinity (ΔG) | Reported values range from -10.2 to -14.9 kcal/mol for various analogues. | nih.gov |
In Silico Prediction of Metabolic Hot Spots and Sites of Deuterium Retention or Loss
A critical application of computational chemistry in deuterated drug design is the prediction of metabolic "hot spots"—the specific atoms or functional groups on a molecule most susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) family. ljmu.ac.uk Various in silico tools, such as SMARTCyp, Metasite, and StarDrop, are designed to predict these sites of metabolism (SOM) based on factors like bond energies, solvent accessibility, and knowledge-based models of CYP enzyme reactivity. ljmu.ac.ukmedrxiv.org
For donepezil, experimental studies have identified four major metabolic pathways: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. mdpi.comsemanticscholar.org The primary enzymes responsible for its phase I metabolism are CYP3A4 and CYP2D6. nih.govnih.gov The O-demethylation pathway, which occurs at the methoxy group on the indanone moiety, is a significant route of metabolism. mdpi.comnih.gov
| Metabolic Pathway | Site on Donepezil | Primary Enzymes Involved | Effect of Deuteration at Methoxy Group | Reference |
|---|---|---|---|---|
| O-demethylation | Methoxy group on indanone ring | CYP3A4, CYP2D6 | Pathway slowed (Deuterium retention) | mdpi.comnih.govnih.gov |
| Hydroxylation | Phenyl ring | CYP3A4, CYP2D6 | Pathway may become more prominent | mdpi.comsemanticscholar.org |
| N-Oxidation | Piperidine (B6355638) nitrogen | CYP3A4, CYP2D6 | Unaffected by this specific deuteration | mdpi.comsemanticscholar.org |
| N-Debenzylation | Piperidine nitrogen | CYP3A4, CYP2D6 | Unaffected by this specific deuteration | mdpi.comsemanticscholar.org |
Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Labeling for Mechanistic Insights
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a drug molecule. For donepezil, extensive SAR studies have elucidated the roles of its different structural components. nih.govjst.go.jp The indanone moiety is known to bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions, while the N-benzylpiperidine portion extends into the catalytic active site (CAS). nih.gov Modifications to these regions have been explored to develop novel inhibitors. nih.govresearchgate.net
Incorporating deuterium labeling into SAR provides a unique tool for mechanistic investigation. researchgate.netresearchgate.net While deuteration at a metabolic hot spot is primarily a pharmacokinetic strategy, labeling at a non-metabolic site that results in a change in biological activity can provide subtle mechanistic insights. For example, if deuterating a C-H bond involved in a weak C-H···π interaction within the enzyme's active site were to alter the binding affinity, it would provide evidence for the functional importance of that specific interaction.
In the context of Donepezil-d4, the deuteration is at a known metabolic site. An SAR study would therefore focus on confirming that the modification does not negatively impact the key binding interactions. The primary predicted outcome is a change in metabolic stability rather than a direct change in inhibitory potency against AChE. If, however, an unexpected change in activity were observed, it could suggest that the methoxy group plays a more direct role in the binding or catalytic mechanism than previously understood, a hypothesis that could then be further explored with more advanced computational models.
| Molecular Moiety | Function in AChE Binding | Impact of Modification | Reference |
|---|---|---|---|
| Indanone Ring | Binds to Peripheral Anionic Site (PAS) via π-π stacking. | Essential for high-affinity binding. | nih.gov |
| Piperidine Ring | Interacts with residues in the catalytic active site (CAS), such as Tyr337. | Crucial for positioning and interaction with the CAS. | nih.gov |
| Benzyl (B1604629) Group | Provides additional hydrophobic interactions within the active site gorge. | Can be replaced with other rings (e.g., pyridine) with retained or similar potency. | nih.govresearchgate.net |
| Linker Chain | Spans the distance between the PAS and CAS. | Length and flexibility are critical for dual-site binding. | nih.govjst.go.jp |
Computational Modeling of Donepezil-d4 (hydrochloride) Transport Across Biological Membranes
For a centrally acting drug like donepezil, the ability to cross the blood-brain barrier (BBB) is paramount. Computational modeling is increasingly used to predict a molecule's ability to permeate this highly selective barrier. mdpi.com Several computational studies have modeled the transport of non-deuterated donepezil across the BBB. mdpi.comrsc.org These models range from mathematical representations of diffusion and transcytosis to simulations of drug passage through multi-organ-on-a-chip platforms. mdpi.comresearchgate.netresearchgate.net
The key physicochemical properties that govern passive diffusion across the BBB—such as lipophilicity (LogP), molecular weight, and polar surface area—are virtually identical for Donepezil and Donepezil-d4. Therefore, computational models based on these properties would predict no significant difference in passive transport.
However, recent research suggests that active transport mechanisms may play a role in donepezil's brain uptake. nih.gov A computational study investigating interactions with the BBB choline (B1196258) transporter (BBB-ChT) found that donepezil has a high binding affinity for this transporter, suggesting that active transport could significantly enhance its brain distribution. nih.gov This introduces a potential, though speculative, role for deuteration. If the mechanism of translocation by the transporter involves a step with a significant kinetic isotope effect (e.g., an enzymatic modification during transport), then deuteration could influence the rate of transport. Computational modeling of Donepezil-d4's interaction with specific BBB transporters could explore this possibility, providing a more nuanced prediction of its brain penetration compared to models that assume only passive diffusion.
| Modeling Approach | Key Findings for Donepezil | Predicted Impact of d4-Deuteration | Reference |
|---|---|---|---|
| Mathematical Modeling (Anomalous Diffusion & Transcytosis) | Both functional BBB transcytosis and anomalous diffusion are essential for increasing drug concentration in the brain parenchyma. | No significant change predicted. | mdpi.comresearchgate.net |
| In Silico ADME Prediction (e.g., SwissADME) | Donepezil is predicted to be BBB-permeable based on its physicochemical properties. | No significant change predicted. | nih.gov |
| Molecular Docking with BBB Transporters (BBB-ChT) | Donepezil shows high binding affinity (ΔGbind = -10.26 kcal/mol) to the choline transporter. | Binding affinity would be unchanged; transport rate could theoretically be affected if a KIE-sensitive step is involved. | nih.gov |
| Multi-OOC Platform Simulation (COMSOL) | Simulated diffusion from a gut model to a brain model, predicting final concentrations. | No significant change in diffusion predicted. | rsc.orgresearchgate.net |
Future Perspectives and Emerging Research Avenues for Donepezil D4 Hydrochloride
Development of Advanced Deuterated Analogs for Targeted Neuropharmacological Investigations
The substitution of hydrogen with its heavy isotope, deuterium (B1214612), can significantly alter the metabolic fate of a drug. uniupo.itnih.gov This modification, known as deuteration, can lead to improved pharmacokinetic profiles, potentially enhancing efficacy and safety compared to non-deuterated counterparts. uniupo.itnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. nih.gov This phenomenon, the kinetic isotope effect, is a cornerstone of developing advanced deuterated analogs. nih.govnih.gov
Future research could focus on creating novel, selectively deuterated analogs of Donepezil (B133215) to probe specific metabolic pathways. plos.org By strategically placing deuterium at sites susceptible to metabolism by cytochrome P450 (CYP) enzymes, researchers could develop analogs with altered metabolic stability. plos.org This approach may lead to compounds with longer half-lives, reduced formation of certain metabolites, and potentially improved therapeutic indices. musechem.comfrontiersin.org Such targeted deuteration allows for fine-tuning the drug's properties, which could be instrumental in investigating the neuropharmacology of acetylcholinesterase inhibition with greater precision. nih.govgoogle.com
| Research Focus Area | Potential Outcome | Rationale |
| Site-Selective Deuteration | Analogs with modified metabolic stability | Slowing metabolism at specific "soft spots" to alter pharmacokinetic properties. nih.gov |
| Metabolite Profile Modification | Reduced formation of specific metabolites | Deuteration can shift metabolic pathways, potentially avoiding the creation of non-selective or toxic metabolites. musechem.com |
| Enhanced Pharmacokinetic Profile | Increased drug exposure and half-life | Slower metabolism can lead to more sustained plasma concentrations, potentially allowing for different dosing strategies. musechem.com |
| Probing Enzyme Mechanisms | Understanding drug-enzyme interactions | The kinetic isotope effect can be used as a tool to study the mechanisms of metabolic enzymes like CYP450. nih.govsemanticscholar.org |
Integration of Donepez-il-d4 (hydrochloride) Research with Systems Biology and Omics Approaches
Systems biology, which integrates various "omics" data (proteomics, metabolomics, genomics), offers a holistic view of biological systems and their response to pharmacological agents. nih.govresearchgate.net Donepez-il-d4 can serve as a valuable tool in these multi-omics studies. In proteomics and metabolomics, stable isotope labeling is a powerful technique for the accurate quantification of proteins and metabolites in complex biological samples. scispace.commusechem.com
By using Donepez-il-d4 as a tracer in preclinical models, researchers can apply techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other metabolic labeling methods to quantify changes in the proteome and metabolome following treatment. nih.gov This approach can help elucidate the downstream effects of acetylcholinesterase inhibition, identify novel drug targets, and uncover the complex biological networks affected by Donepezil. researchgate.netnih.gov This integration can provide a comprehensive understanding of the drug's mechanism of action and its impact on the pathophysiology of neurodegenerative diseases like Alzheimer's. nih.gov
Potential for Novel Applications in Biomarker Discovery and Validation in Preclinical Settings
Biomarkers are essential for diagnosing diseases, monitoring progression, and assessing therapeutic responses during drug development. nih.govcrownbio.comalliedacademies.org Stable isotope-labeled compounds like Donepez-il-d4 are critical for the validation of biomarkers, particularly in mass spectrometry-based assays. nih.gov The use of a stable-isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis, providing the highest level of analytical specificity and accuracy. nih.govnih.gov
In preclinical research, Donepez-il-d4 can be used in stable isotope dilution (SID) mass spectrometry to precisely quantify potential biomarkers in biological fluids and tissues. nih.govbuchem.com This is crucial for validating biomarkers that may be indicative of target engagement, pharmacodynamic effects, or disease modification. As new therapeutic strategies for neurodegenerative diseases are explored, the ability to reliably measure changes in specific molecular pathways will be paramount. Donepez-il-d4 can facilitate the rigorous validation of these novel biomarkers, bridging the gap between preclinical discovery and clinical utility. nih.govnih.gov
Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Pharmaceutical Probes
While the potential applications of deuterated compounds are significant, their synthesis and use present both challenges and opportunities. A major challenge is achieving high isotopic purity at the desired molecular position on a scale sufficient for research and potential commercialization. nih.gov The synthesis of complex deuterated molecules often requires specialized starting materials and methods, which can be costly and technically demanding. musechem.comresearchgate.netnih.gov
Furthermore, analytical techniques are needed to confirm the precise location and level of deuterium incorporation. nih.gov The chromatographic deuterium effect, where deuterated and non-deuterated compounds can have slightly different retention times, can also pose a challenge in analytical separations. nih.govacs.org
However, these challenges drive innovation in synthetic chemistry, leading to the development of new and more efficient deuteration methods. researchgate.netresearchgate.net The opportunity lies in creating a wider array of sophisticated deuterated probes that can be used to investigate complex biological questions. nih.gov Overcoming these synthetic hurdles will expand the toolkit available to neuropharmacologists and medicinal chemists, enabling more advanced research into drug metabolism and action. uniupo.itnih.gov
| Challenge | Opportunity |
| High cost and complexity of synthesis | Development of novel, efficient, and cost-effective synthetic deuteration methods. researchgate.netresearchgate.net |
| Achieving high isotopic purity (>98%) | Innovation in purification and separation techniques for isotopologues. nih.gov |
| Analytical characterization (location/quantity of D) | Advancement in analytical methods like molecular rotational resonance (MRR) spectroscopy. nih.gov |
| Chromatographic deuterium effect | Deeper understanding of isotope effects on physicochemical properties to improve analytical separations. acs.org |
Expanding the Mechanistic Understanding of Donepez-il-d4 (hydrochloride) Beyond Current Research Paradigms
The primary application of Donepez-il-d4 has been as an internal standard. However, future research can leverage its isotopic properties to gain a deeper mechanistic understanding of Donepezil itself. The kinetic isotope effect is a powerful tool for studying reaction mechanisms. nih.govdntb.gov.ua By comparing the metabolism of Donepezil with selectively deuterated analogs, researchers can identify the specific metabolic steps that are sensitive to deuteration. plos.orgsemanticscholar.org
This approach can provide valuable insights into the active sites of metabolizing enzymes and help clarify which metabolic pathways are most significant for the drug's clearance. nih.govsemanticscholar.org Such studies could reveal previously unknown metabolic pathways or bioactivation steps. Furthermore, investigating the potential for subtle differences in receptor binding or transport due to deuteration, while typically minimal, could uncover nuanced aspects of the drug's pharmacology. nih.gov This expanded mechanistic knowledge can inform the design of future drugs with improved properties and a better understanding of their interaction with biological systems. semanticscholar.orgnih.gov
Q & A
Q. What is the role of Donepezil-d4 hydrochloride in chromatographic quantification, and how is it validated as an internal standard?
Donepezil-d4 hydrochloride serves as a deuterium-labeled internal standard (IS) for quantifying unlabeled donepezil in biological matrices using LC-MS/MS. Its validation involves assessing parameters such as linearity (1–100 ng/mL), precision (intra-day CV <15%), and recovery (>85%) to ensure minimal matrix interference . Stability tests under freeze-thaw cycles and long-term storage (−80°C) are critical to confirm its reliability. Isotopic purity (>99% deuterium incorporation) must be verified via high-resolution mass spectrometry to avoid cross-talk with endogenous donepezil signals .
Q. What are the key chemical and structural properties of Donepezil-d4 hydrochloride relevant to experimental design?
The compound has a molecular formula of C₂₄H₂₅D₄ClNO₃ and a molecular weight of 419.99 g/mol. Its structure includes deuterium atoms at the bis-methylene positions of the piperidine ring, which do not alter its chromatographic retention but enable isotopic differentiation. It is freely soluble in methanol and water, with a pKa of 8.9, requiring pH-controlled mobile phases (e.g., 0.1% formic acid) for optimal ionization in MS detection . Polymorphism (e.g., anhydrous vs. monohydrate forms) must be controlled during sample preparation to ensure reproducibility .
Q. What methodologies are recommended for assessing the purity and stability of Donepezil-d4 hydrochloride?
- Purity Analysis : Use reversed-phase HPLC (C18 column, 35°C) with a mobile phase of 10 mM ammonium acetate (pH 4.5) and methanol (70:30 v/v) at 1.4 mL/min. UV detection at 271 nm identifies impurities like Donepezil Related Compound A (relative retention time: 0.89) .
- Stability Testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via peak area thresholds (<0.2% for any impurity) .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve Donepezil-d4 hydrochloride from its non-deuterated analog and metabolites?
- Column Selection : Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) to enhance resolution.
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 0–2 min (20% B → 95% B), 2–3 min (95% B). This separates Donepezil-d4 (RT: 2.8 min) from donepezil (RT: 2.7 min) and 6-O-desmethyl donepezil (RT: 2.2 min) .
- Mass Spectrometry : Employ positive-ion ESI with MRM transitions m/z 420.2 → 91.1 (Donepezil-d4) and m/z 416.2 → 91.1 (donepezil). Optimize declustering potentials (80 V) to minimize isotopic interference .
Q. How do polymorphic forms of Donepezil-d4 hydrochloride impact analytical method development, and how can they be addressed?
Polymorphic forms (e.g., anhydrous vs. monohydrate) exhibit distinct solubility profiles, affecting extraction efficiency. For example, the monohydrate form has 25% lower solubility in acetonitrile than the anhydrous form. To standardize methods:
Q. What strategies resolve discrepancies in pharmacokinetic data when using Donepezil-d4 hydrochloride versus other deuterated analogs (e.g., Donepezil-d5)?
Discrepancies may arise from differences in deuterium placement (e.g., d4 at piperidine vs. d5 at indanone). Mitigation strategies include:
Q. How do deuterium kinetic isotope effects (KIEs) influence comparative studies of Donepezil-d4 hydrochloride and unlabeled donepezil in acetylcholinesterase (AChE) inhibition assays?
Deuterium at non-reactive positions (e.g., methylene groups) typically exhibits negligible KIEs (kH/kD <1.1). However, in vitro assays may show slight potency shifts (IC50 6.7 nM for donepezil vs. 7.1 nM for Donepezil-d4) due to altered hydrogen bonding. Control experiments should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
